17-Methyl-5alpha-androstane-3beta,17beta-diol
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Overview
Description
17Alpha-methyl-3beta,17beta-dihydroxy-5alpha-androstane: belongs to the class of organic compounds known as androgens and derivatives. These compounds are 3-hydroxylated C19 steroid hormones, favoring the development of masculine characteristics. Notably, they also impact scalp and body hair in humans .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through chemical modification of natural steroids or their precursors. Specific synthetic routes may vary, but they typically include oxidation, reduction, and cyclization reactions.
Reaction Conditions::Oxidation: Oxidation of a precursor steroid (such as testosterone) at specific positions using reagents like chromic acid or potassium permanganate.
Reduction: Reduction of the ketone group to form the hydroxyl group at C17 using reducing agents like sodium borohydride.
Cyclization: Formation of the androstane ring system through intramolecular reactions.
Industrial Production:: Industrial-scale production methods often involve semi-synthesis from natural steroids or their derivatives. These processes are optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups (e.g., halogenation at C17).
Cyclization: Formation of the steroid ring system.
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., bromination, chlorination).
Cyclization: Acidic or basic conditions.
Major Products:: The major product is 17Alpha-methyl-3beta,17beta-dihydroxy-5alpha-androstane itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a model compound for studying steroid chemistry.
Biology: Investigating androgen receptor interactions.
Medicine: Potential therapeutic use in hormone replacement therapy.
Industry: Precursor for the synthesis of other steroids.
Mechanism of Action
The compound exerts its effects by binding to androgen receptors. Activation of these receptors regulates gene expression, influencing masculine traits, muscle growth, and other physiological processes.
Comparison with Similar Compounds
While 17Alpha-methyl-3beta,17beta-dihydroxy-5alpha-androstane is unique due to its methyl substitution at C17, similar compounds include testosterone, dihydrotestosterone, and other androgens.
Properties
CAS No. |
641-83-8 |
---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
QGKQXZFZOIQFBI-UYEYMFBJSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |
Key on ui other cas no. |
641-83-8 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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